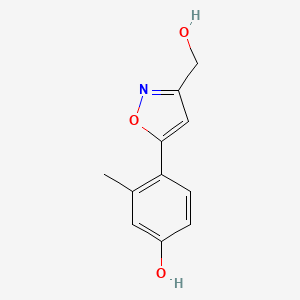

4-(3-(Hydroxymethyl)isoxazol-5-yl)-3-methylphenol

Description

4-(3-(Hydroxymethyl)isoxazol-5-yl)-3-methylphenol is a heterocyclic compound featuring an isoxazole ring substituted with a hydroxymethyl group at position 3, linked to a 3-methyl-4-hydroxyphenyl moiety. This structure combines the aromaticity of the phenyl ring with the electron-deficient isoxazole core, which is known to influence reactivity and biological activity.

Such structural features are common in pharmacologically active molecules, suggesting possible applications in drug discovery .

Properties

Molecular Formula |

C11H11NO3 |

|---|---|

Molecular Weight |

205.21 g/mol |

IUPAC Name |

4-[3-(hydroxymethyl)-1,2-oxazol-5-yl]-3-methylphenol |

InChI |

InChI=1S/C11H11NO3/c1-7-4-9(14)2-3-10(7)11-5-8(6-13)12-15-11/h2-5,13-14H,6H2,1H3 |

InChI Key |

PQXZQPXXVLUVKZ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC(=C1)O)C2=CC(=NO2)CO |

Origin of Product |

United States |

Preparation Methods

Nitrile Oxide-Alkyne Cycloaddition

The 1,3-dipolar cycloaddition of in situ-generated nitrile oxides with acetylene derivatives is a cornerstone method.

- Nitrile Oxide Generation : Hydroxylamine hydrochloride reacts with 3-methyl-4-nitrobenzaldehyde in dichloromethane under basic conditions (pH 10, NaOH) to form the nitrile oxide intermediate.

- Cycloaddition : The nitrile oxide reacts with 3-methylphenol propargyl ether at 25–40°C for 6–12 hours. Ultrasound irradiation (40 kHz) enhances reaction efficiency, reducing time to 2–4 hours.

- Workup : Column chromatography (hexane:ethyl acetate, 3:1) yields the product (65–78%).

Optimization : Potassium iodide (5 mol%) increases regioselectivity for the 5-isoxazolyl product.

Transition Metal-Catalyzed Synthesis

Copper(I)-β-Cyclodextrin Catalysis

Immobilized Cu(I) on metformin-functionalized β-cyclodextrin (Cu@Met-β-CD) enables one-pot synthesis.

- Reagents : Ethyl acetoacetate (0.5 mmol), hydroxylamine hydrochloride (0.5 mmol), 3-methyl-4-hydroxybenzaldehyde (0.5 mmol).

- Conditions : 40°C, 5 wt% Cu@Met-β-CD, 4–15 minutes.

- Yield : 92% after extraction with ethyl acetate.

Advantages : Catalyst recyclability (4 cycles, <5% activity loss) and short reaction time.

Multi-Component Condensation Reactions

L-Valine-Mediated Domino Reaction

A metal-free, three-component strategy using L-valine as an organocatalyst.

- Reagents : Ethyl acetoacetate, hydroxylamine hydrochloride, 3-methyl-4-hydroxybenzaldehyde.

- Conditions : Ethanol, reflux, 4 minutes.

- Yield : 97% after recrystallization (ethanol).

Mechanistic Insight : DFT studies (B3LYP/6-311G**) indicate L-valine facilitates enamine formation and cyclization via hydrogen bonding.

Alternative Synthetic Approaches

Sodium Acetate-Mediated Alkylation

A two-step protocol for hydroxymethyl functionalization:

- Alkylation : 4-(5-Isoxazolyl)-3-methylphenol reacts with chloromethyl acetate in dimethylformamide (DMF), sodium acetate (1.2 eq), 25–35°C, 18–20 hours.

- Hydrolysis : 5% HCl in isopropanol, 30–35°C, 24 hours.

Green Chemistry Innovations

Gluconic Acid Aqueous Solution (GAAS)

A bio-based solvent system from agro-waste orange peels:

- Reagents : Ethyl acetoacetate, hydroxylamine hydrochloride, 3-methyl-4-hydroxybenzaldehyde.

- Conditions : GAAS (5 mL), glycerol (0.4 mL), 70°C, 45 minutes.

- Yield : 91% with 85% purity (HPLC).

- Recyclability : GAAS reused 4 times with <10% yield drop.

Comparative Analysis of Methods

| Method | Conditions | Catalyst/Solvent | Yield (%) | Key Advantage |

|---|---|---|---|---|

| Nitrile Oxide Cycloaddition | 25–40°C, 6–12 h | KI, CH₂Cl₂ | 65–78 | Regioselectivity |

| Cu@Met-β-CD | 40°C, 4–15 min | Cu(I)-β-cyclodextrin | 92 | Recyclable catalyst |

| L-Valine Organocatalysis | Ethanol reflux, 4 min | L-Valine | 97 | Metal-free, ultrafast |

| Sodium Acetate Alkylation | 25–35°C, 18–20 h | DMF, NaOAc | 89 | Simple workup |

| GAAS-Glycerol | 70°C, 45 min | Agro-waste solvent | 91 | Sustainable, low cost |

Chemical Reactions Analysis

4-(3-(Hydroxymethyl)isoxazol-5-yl)-3-methylphenol undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4) . The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

4-(3-(Hydroxymethyl)isoxazol-5-yl)-3-methylphenol has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has been studied for its potential as an anticancer, antibacterial, and antioxidant agent . Additionally, it has applications in the pharmaceutical industry as a potential drug candidate .

Mechanism of Action

The mechanism of action of 4-(3-(Hydroxymethyl)isoxazol-5-yl)-3-methylphenol involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural and Functional Group Analysis

Table 1: Key Attributes of 4-(3-(Hydroxymethyl)isoxazol-5-yl)-3-methylphenol and Analogues

Substituent Effects on Physicochemical Properties

- Hydroxymethyl vs. Methyl Ester ( vs.

- Nitro vs. Trifluoromethyl ( vs. 8): The nitro group in [3-(4-Nitro-phenyl)-isoxazol-5-yl]-methanol introduces strong electron-withdrawing effects, which may destabilize the molecule under acidic conditions. In contrast, the trifluoromethyl group in (3-(4-Trifluoromethylphenyl)isoxazol-5-yl)methanol enhances metabolic stability and lipophilicity, favoring blood-brain barrier penetration .

- Hydroxyphenyl vs. Carboxamide ( vs. Target Compound): The phenolic -OH in the target compound offers hydrogen-bonding sites distinct from the carboxamide in N-(3-Hydroxyphenyl)-5-methylisoxazole-3-carboxamide, which may influence target binding specificity .

Biological Activity

4-(3-(Hydroxymethyl)isoxazol-5-yl)-3-methylphenol, a compound characterized by its unique structural features, including a hydroxymethyl group and an isoxazole ring, has garnered attention for its potential biological activities. The compound's chemical formula is , and its structural attributes suggest that it may exhibit diverse pharmacological properties.

Antimicrobial Properties

Preliminary studies indicate that this compound possesses antimicrobial activity . Research has shown that compounds with isoxazole rings often demonstrate significant antibacterial effects, particularly against gram-positive bacteria. The specific mechanisms of action are still under investigation, but it is hypothesized that the compound disrupts bacterial cell wall synthesis or interferes with metabolic pathways essential for bacterial survival.

Antioxidant Activity

In addition to antimicrobial properties, this compound may exhibit antioxidant activity . Antioxidants play a crucial role in neutralizing free radicals and reducing oxidative stress, which is linked to various chronic diseases. The presence of the phenolic moiety in the structure is likely responsible for its ability to scavenge free radicals effectively.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by its structural characteristics. The isoxazole ring is known for enhancing biological activity, as seen in similar compounds. A comparative analysis of structurally related compounds reveals that variations in substitution patterns can significantly affect their pharmacological profiles.

| Compound Name | Structural Features | Notable Properties |

|---|---|---|

| 3-Fluoro-4-(3-(hydroxymethyl)isoxazol-5-yl)phenol | Fluorine substitution on phenolic ring | Enhanced biological activity |

| 3-(4-Fluorophenyl)isoxazol-5-ylmethanol | Different aromatic substitution | Antimicrobial properties |

| 3-(4-Chlorophenyl)isoxazol-5-ylmethanol | Chlorine substitution | Potential anticancer activity |

| 3-(4-Trifluoromethylphenyl)isoxazol-5-ylmethanol | Trifluoromethyl group | Increased lipophilicity and potency |

Understanding the mechanisms of action of this compound is crucial for evaluating its therapeutic potential. Interaction studies suggest that the compound may engage with specific biological targets, leading to inhibition of key enzymes or receptors involved in disease processes. These interactions are essential for elucidating the compound's pharmacodynamics and establishing its role in drug development.

Case Studies and Research Findings

Recent research has focused on evaluating the biological activities of similar phenolic compounds. For instance, studies on derivatives of isatin have demonstrated promising antibacterial and antioxidant properties, suggesting that structural modifications can lead to enhanced efficacy. These findings underscore the importance of further investigating this compound within this context .

In Vitro Studies

In vitro assays have been conducted to assess the antibacterial efficacy of this compound against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The results indicated a significant reduction in bacterial viability, supporting its potential as a lead compound for developing new antimicrobial agents .

Q & A

Basic: What synthetic methodologies are recommended for synthesizing 4-(3-(Hydroxymethyl)isoxazol-5-yl)-3-methylphenol, and how can reaction conditions be optimized?

Answer:

A validated approach involves hypervalent iodine-mediated cycloaddition of nitrile oxides to alkynes, as demonstrated for structurally related isoxazole derivatives. For example, using hex-5-yn-1-ol and substituted benzaldehyde oximes with phenyliodonium diacetate (PIFA) as the oxidant can yield isoxazole cores in ~66–73% yields . Key optimizations include:

- Solvent selection (e.g., dichloromethane for improved cyclization).

- Stoichiometric control of PIFA to avoid over-oxidation.

- Column chromatography purification with gradient elution (e.g., hexane/ethyl acetate).

Alternative routes may involve chlorination-cyclization steps, as seen in the synthesis of 3-(2-chlorophenyl)-5-methylisoxazole derivatives using phosphorus pentachloride .

Basic: How should researchers characterize the molecular structure of this compound?

Answer:

A multi-technique approach is essential:

- Nuclear Magnetic Resonance (NMR): Key signals include δ ~7.7–6.7 ppm (aromatic protons), δ ~4.4 ppm (hydroxymethyl group), and δ ~2.3 ppm (methyl group) .

- Infrared (IR) Spectroscopy: Absorbances at ~3392 cm⁻¹ (O–H stretch) and ~1603 cm⁻¹ (C=N/C=C isoxazole vibrations) confirm functional groups .

- X-ray Crystallography: For unambiguous confirmation, crystallize the compound and compare bond lengths/angles to structurally characterized triazoles or isoxazoles (e.g., 3-methyl-4-(3-methylphenyl) derivatives ).

Basic: What preliminary biological assays are suitable for evaluating its bioactivity?

Answer:

Initial screens should align with structural analogs:

- Antimicrobial Activity: Use disc diffusion assays against Staphylococcus aureus and Candida albicans (see dihydroisoxazole derivatives in ).

- Antioxidant Potential: Employ DPPH radical scavenging assays at 10–100 µM concentrations .

- Cytotoxicity: Test against cancer cell lines (e.g., MCF-7) using MTT assays, referencing hydroxamic acid derivatives .

Advanced: How can researchers address low yields in the cycloaddition step during synthesis?

Answer:

Low yields often stem from competing side reactions (e.g., nitrile oxide dimerization). Mitigation strategies:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.